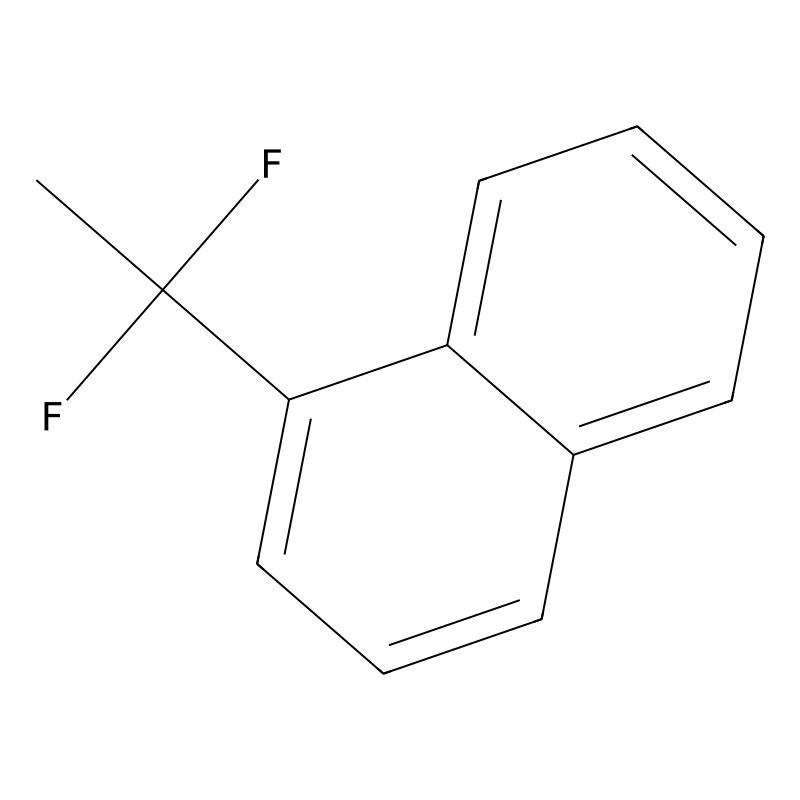

1-(1,1-Difluoroethyl)naphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Supramolecular Chemistry and Molecular Switching Devices

Naphthalene diimides (NDIs), which include 2-FEN, are widely studied in supramolecular chemistry . They can form the basis of host-guest complexes and molecular switching devices like catenanes and rotaxanes. This research holds significance for developing advanced materials and nanotechnology .

Sensors and Gelators

NDIs have shown promise as sensors and gelators for detecting aromatic systems . Their unique structure allows interaction with various compounds, making them useful for specific chemical or environmental condition detection .

1-(1,1-Difluoroethyl)naphthalene is an organic compound characterized by the attachment of a 1,1-difluoroethyl group to a naphthalene ring. Its molecular formula is , and it has a molecular mass of approximately 192.20 g/mol . The presence of the difluoroethyl group enhances the compound's chemical stability and reactivity, making it a subject of interest in various fields of research.

- Electrophilic Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, where the difluoroethyl group can influence the regioselectivity of the reaction.

- Nucleophilic Substitution: The difluoroethyl group can be replaced by nucleophiles under certain conditions, leading to various derivatives.

- Oxidation and Reduction: The compound may undergo oxidation to form difluorinated naphthoquinones or reduction to yield other functional groups .

Research indicates that 1-(1,1-difluoroethyl)naphthalene exhibits potential biological activities. It has been studied for its interactions with various enzymes and proteins, particularly those involved in metabolic processes. The introduction of fluorine atoms enhances its stability and may improve its binding affinity to biological targets. Preliminary studies suggest possible antimicrobial and anticancer properties, although further research is needed to fully elucidate these effects .

The synthesis of 1-(1,1-difluoroethyl)naphthalene can be achieved through several methods:

- Difluoromethylation: One common approach involves the reaction of naphthalene with difluoromethylating agents. This method typically requires specific reaction conditions to ensure high yield and purity.

- Radical Reactions: Another synthetic route involves radical-mediated processes that introduce the difluoroethyl group onto the naphthalene ring .

- Catalytic Methods: Industrial production often employs metal-based catalysts to facilitate the transfer of the difluoroethyl group, optimizing conditions for large-scale synthesis .

1-(1,1-Difluoroethyl)naphthalene has several applications:

- Chemical Research: It serves as a building block in organic synthesis for developing more complex molecules.

- Pharmaceutical Development: Its potential biological activities make it a candidate for drug development targeting specific enzymes and receptors.

- Material Science: The compound is utilized in creating advanced materials with enhanced thermal stability and chemical resistance .

Studies on 1-(1,1-difluoroethyl)naphthalene have focused on its interactions with biological macromolecules. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. These interactions can lead to the formation of reactive intermediates that may participate in further bio

When comparing 1-(1,1-difluoroethyl)naphthalene with similar compounds, several key differences emerge:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Fluoronaphthalene | Fluorine atom on naphthalene | Less stable than 1-(1,1-difluoroethyl)naphthalene |

| 1-Chloronaphthalene | Chlorine atom on naphthalene | Different reactivity patterns compared to fluorinated compounds |

| 1-Bromonaphthalene | Bromine atom on naphthalene | Shows distinct electrophilic behavior |

The uniqueness of 1-(1,1-difluoroethyl)naphthalene lies in its difluoroethyl substituent, which imparts distinct chemical and physical properties compared to its analogs. This compound exhibits unique reactivity patterns and enhanced stability due to the presence of two fluorine atoms .

Fluorinated naphthalene derivatives have emerged as crucial building blocks in modern organic synthesis due to their unique electronic properties and enhanced stability profiles. The incorporation of fluorine atoms into aromatic systems fundamentally alters the electronic distribution within the molecule, leading to significant changes in both physical and chemical properties. Naphthalene-based compounds, particularly those containing fluorinated substituents, exhibit exceptional photophysical properties including high quantum yields and excellent photostability, making them valuable for applications in organic electronics and photonic devices.

The strategic introduction of fluoroalkyl groups, such as the 1,1-difluoroethyl moiety in 1-(1,1-difluoroethyl)naphthalene, serves multiple purposes in molecular design. Computational studies have revealed that fluoroalkyl side chain engineering leads to significantly deeper highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels compared to their alkyl-substituted analogs. These modifications result from the strong electron-withdrawing nature of fluoroalkyl groups, which substantially influences the electronic structure of the parent aromatic system. The electron affinity values greater than 2.8 electron volts and low-lying lowest unoccupied molecular orbital levels below -4.00 electron volts observed in fluoroalkyl-substituted naphthalene derivatives indicate enhanced air-stability and superior n-type semiconductor characteristics.

Research has demonstrated that fluorinated naphthalene compounds possess remarkable hydrophobic properties, with contact angle measurements revealing values around 70 degrees, comparable to hydrophobic organic polymers such as polylactic acid and polymethylmethacrylate. This hydrophobicity contributes to environmental stability, with fluorinated naphthalene derivatives showing no evident structural changes when exposed to atmospheric conditions over extended periods exceeding 18 months. The pronounced stability against moisture uptake represents a significant advantage for practical applications in electronic devices and materials science.

Historical Context of Difluoroethyl-Substituted Aromatic Compounds

The development of difluoroethyl-substituted aromatic compounds has followed a trajectory closely linked to advances in fluorination methodology and the growing recognition of fluorine's unique role in molecular design. Early work in fluorinated aromatic chemistry focused primarily on simple mono-fluorinated systems, but the evolution toward more complex fluoroalkyl substituents began with the recognition that multiple fluorine atoms could provide enhanced stability and altered reactivity patterns.

The synthesis of 1,1-difluoroethylated aromatics gained significant momentum with the development of new difluoroalkylating reagents. A notable breakthrough came with the utilization of 1,1-difluoroethyl chloride as a novel difluoroalkylating reagent for the synthesis of 1,1-difluoroethylated aromatic compounds. This cheap and abundant industrial raw material proved to be an ideal source for introducing the difluoroethyl group onto aromatic rings, although direct introduction using traditional methods required the development of specialized catalytic systems. Nickel-catalyzed 1,1-difluoroethylation of arylboronic acids with 1,1-difluoroethyl chloride emerged as an effective method for synthesizing 1,1-difluoroethylarenes.

The historical development of fluorinated naphthalene chemistry can be traced through various synthetic approaches that evolved from simple electrophilic fluorination to more sophisticated metal-catalyzed processes. Early methods for preparing fluorinated naphthalene derivatives relied on diazotization reactions followed by thermal decomposition, as exemplified in the synthesis of 1-fluoronaphthalene through a multi-step process involving α-naphthylamine. These foundational methods established the groundwork for more complex fluoroalkyl substitutions.

The advancement of hypervalent iodine chemistry has provided additional synthetic pathways for introducing fluorinated groups into aromatic systems. Research has shown that hypervalent iodine reagents combined with hydrogen fluoride pyridine complexes can effectively fluorinate functionalized aromatic olefins, leading to difluorinated products under mild conditions. These methodological developments have expanded the synthetic accessibility of difluoroethyl-substituted naphthalene derivatives and related compounds.

Key Applications in Contemporary Organic Synthesis

Contemporary applications of 1-(1,1-difluoroethyl)naphthalene and related fluorinated naphthalene derivatives span multiple domains of organic synthesis and materials science. In the field of organic electronics, fluorinated naphthalene compounds have found significant utility as components in organic solar cells and semiconductor devices. Research has demonstrated that fluorinated naphthalene diimide-based acceptor polymers exhibit enhanced performance in all-polymer solar cell applications. The incorporation of fluorine atoms into naphthalene diimide structures leads to fine-tuned crystallinity and enhanced dielectric constants, resulting in improved photovoltaic performance.

The use of fluorinated naphthalene derivatives in solution-processed organic semiconductors represents another major application area. Studies have shown that polyfluorinated naphthalene-bis-hydrazimide compounds can form highly oriented, molecularly flat thin films with excellent crystalline properties. These materials exhibit systematic molecular alignment with favorable orientation and packing for electron mobility, achieving mobility values of 0.02 cm² V⁻¹ s⁻¹ in optimized film configurations. The ability to process these materials from solution while maintaining high structural order makes them attractive candidates for flexible electronic applications.

In synthetic organic chemistry, fluorinated naphthalene derivatives serve as versatile building blocks for constructing more complex molecular architectures. The unique electronic properties imparted by fluorine substitution enable selective functionalization reactions and provide opportunities for developing new synthetic methodologies. The enhanced stability of fluorinated naphthalene systems allows for harsh reaction conditions that might not be tolerated by non-fluorinated analogs, expanding the scope of possible transformations.

| Property | 1-(1,1-Difluoroethyl)naphthalene | Reference Compound (Naphthalene) |

|---|---|---|

| Molecular Formula | C₁₂H₁₀F₂ | C₁₀H₈ |

| Molecular Weight | 192.20 g/mol | 128.17 g/mol |

| Fluorine Content | 19.8% | 0% |

| Enhanced Stability | Yes | Baseline |

| Air-Stability | Superior | Standard |

| Hydrophobicity | Enhanced | Moderate |

Fluorinated naphthalene derivatives have also found applications in supramolecular chemistry, where they can participate in host-guest complexes and molecular switching devices. The unique electronic properties of fluorinated aromatic systems enable specific interactions with various guest molecules, making them useful for sensor applications and environmental detection systems. The rigid planar structure combined with large π-electron conjugation provides excellent photostability and high quantum yields, essential properties for fluorescence-based detection systems.

The development of fluorinated naphthalene derivatives for materials applications continues to expand, with recent research focusing on their integration into advanced functional materials and nanotechnology applications. The combination of enhanced stability, unique electronic properties, and solution processability positions compounds like 1-(1,1-difluoroethyl)naphthalene as important components in next-generation organic materials and electronic devices.

Friedel-Crafts alkylation represents one of the most direct approaches for introducing difluoroethyl substituents onto aromatic systems. For naphthalene substrates, this methodology involves the electrophilic aromatic substitution using difluoroethyl halides in the presence of Lewis acid catalysts [1] [2] [3].

Classical Friedel-Crafts Conditions

The acetylation of naphthalene using aluminum chloride as a Lewis acid catalyst has been extensively studied, with particular attention to the regioselectivity between alpha and beta positions [1] [2]. The reaction typically proceeds via the formation of an acylium ion intermediate, followed by electrophilic attack on the naphthalene ring system. For difluoroethyl substitution, the reaction conditions require careful optimization to prevent carbocation rearrangement, which is a significant limitation of this approach [3].

The kinetic studies of naphthalene acetylation reveal that the alpha/beta isomer ratio changes as a function of reactant concentration and reaction time [1]. Initial ratios of 4-5 favor alpha-substitution, but this changes to 0.7 at completion, indicating that the beta-substitution becomes thermodynamically favored. This selectivity pattern is crucial for designing synthetic routes to specific regioisomers of 1-(1,1-difluoroethyl)naphthalene [2].

Mechanistic Considerations

The mechanism of Friedel-Crafts alkylation with difluoroethyl groups involves the formation of a highly reactive carbocationic intermediate. The presence of fluorine atoms significantly affects the stability and reactivity of this intermediate through electronic effects [3]. The alpha-acetylation of naphthalene is believed to proceed through a sigma-complex mechanism, where steric factors play a crucial role in determining the reaction pathway [1].

The reaction kinetics show that alpha-reaction exhibits second-order dependence on the acylating reagent, while beta-reaction follows first-order kinetics. This difference in kinetic behavior suggests distinct mechanistic pathways for substitution at different positions of the naphthalene ring [2]. The activation parameters for alpha-reaction show unusually low enthalpy (21 kJ/mol) and entropy (-160 J/K·mol) values, indicating a highly organized transition state [1].

Solvent Effects and Optimization

Solvent selection plays a critical role in Friedel-Crafts reactions of naphthalene derivatives. The reaction has been successfully conducted in various halogenated solvents, with 1,2-dichloroethane and dichloromethane being the most commonly employed [4]. The choice of solvent affects both the reaction rate and the regioselectivity of the substitution [4].

The concentration of reactants significantly influences the product distribution, with higher concentrations favoring alpha-substitution due to kinetic control [2]. Temperature control is essential to prevent side reactions and achieve optimal yields. Typical reaction conditions involve temperatures ranging from 0°C to 80°C, with reaction times varying from 2 to 12 hours depending on the substrate and catalyst loading [5].

Transition Metal-Catalyzed Coupling Approaches

Transition metal-catalyzed methods offer sophisticated approaches for the selective introduction of difluoroethyl groups onto naphthalene substrates. These methodologies have gained prominence due to their high selectivity, functional group tolerance, and ability to operate under milder conditions compared to classical Friedel-Crafts reactions [6] [7].

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of difluoroethyl-substituted naphthalenes. The development of specialized ligands and reaction conditions has enabled the efficient coupling of difluoroethyl precursors with halogenated naphthalenes [7]. The reaction typically employs palladium(0) complexes with phosphine ligands, operating under inert atmosphere conditions [8].

The mechanism involves oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the difluoroethyl nucleophile and reductive elimination to form the desired product [7]. The choice of base and solvent is crucial for achieving high yields and selectivity. Potassium phenoxide has been identified as an effective base for these transformations, operating under milder conditions than traditional strong bases [7].

Recent advances in palladium-catalyzed difluoroethylation have focused on the development of protocols that can accommodate the unique electronic properties of fluoroalkyl groups [8]. The reactions proceed with excellent functional group tolerance, allowing for the presence of various electron-withdrawing and electron-donating substituents on the naphthalene ring [7].

Nickel-Catalyzed Methodologies

Nickel-catalyzed approaches offer complementary reactivity to palladium systems, often providing access to different substitution patterns and operating under alternative reaction conditions [6]. The use of nickel catalysts has been particularly effective for the formation of carbon-fluoroalkyl bonds through reductive coupling mechanisms [9].

The nickel-catalyzed decarboxylative difluoromethylation represents a significant advancement in this field, enabling the conversion of carboxylic acids to difluoromethyl compounds under mild conditions [9]. This methodology utilizes photochemical activation to generate alkyl radicals, which are then intercepted by nickel-difluoromethyl complexes to form the desired products [9].

The reaction mechanism involves the formation of a nickel(I)-difluoromethyl intermediate through transmetalation, followed by oxidative substitution with the photogenerated alkyl radical [9]. The subsequent reductive elimination affords the difluoromethylated product with high enantioselectivity when chiral ligands are employed [9].

Rhodium-Catalyzed Oxidative Coupling

Rhodium-catalyzed oxidative coupling methods provide direct access to difluoroethyl-substituted naphthalenes through carbon-hydrogen bond activation [10]. The catalyst system typically employs rhodium(III) complexes with specialized ligands that facilitate the selective functionalization of aromatic carbon-hydrogen bonds [10].

The reaction mechanism involves the coordination of the naphthalene substrate to the rhodium center, followed by carbon-hydrogen bond activation and subsequent coupling with the difluoroethyl reagent [10]. The oxidative nature of the transformation requires the presence of an external oxidant, typically copper(II) or silver(I) salts [10].

The selectivity of rhodium-catalyzed reactions can be controlled through the choice of ligands and reaction conditions. Under optimized conditions, the beta-position of naphthalene is selectively functionalized with beta to alpha ratios exceeding 20:1 [10]. This high selectivity is attributed to the steric and electronic effects of the rhodium catalyst system [10].

Radical Fluorination Techniques

Radical fluorination methods offer unique advantages for the synthesis of difluoroethyl-substituted naphthalenes, particularly in terms of functional group tolerance and reaction conditions [11] [12] [13]. These approaches typically involve the generation of fluorine radicals or fluorine-containing radical species that can selectively functionalize aromatic substrates.

Electrophilic Fluorination Agents

Electrophilic fluorination reagents containing nitrogen-fluorine bonds have emerged as practical alternatives to elemental fluorine for the synthesis of organofluorine compounds [13] [14]. Common reagents include N-fluorobenzenesulfonimide (NFSI), Selectfluor, and N-fluoro-o-benzenedisulfonimide (NFOBS) [14].

The mechanism of electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source [13]. The precise mechanism remains controversial, with evidence supporting both direct nucleophilic substitution and single-electron transfer pathways [13]. The choice of mechanism depends on the specific fluorinating agent and substrate employed [13].

N-fluoropyridinium salts represent a particularly versatile class of electrophilic fluorinating agents, with their reactivity being tunable through the electronic properties of the pyridine ring [14]. The fluorinating power increases with increasing electron deficiency of the pyridine ring, with pentachloropyridinium salts being among the most reactive reagents in this class [14].

Radical Chain Mechanisms

Radical chain mechanisms provide an alternative pathway for the introduction of difluoroethyl groups onto naphthalene substrates [11]. These reactions typically involve the generation of difluoroethyl radicals through homolytic cleavage of carbon-fluorine bonds or through photochemical activation of appropriate precursors [11].

The initiation step involves the generation of fluorine radicals through the decomposition of fluorinating agents or through photochemical activation [11]. The propagation steps involve hydrogen atom abstraction from the naphthalene substrate, followed by radical coupling with difluoroethyl radicals to form the desired product [11].

The selectivity of radical fluorination can be controlled through the choice of reaction conditions, including temperature, solvent, and the presence of radical scavengers [11]. The use of specialized fluorinating agents such as the DMPU/HF complex has enabled highly regioselective transformations under mild conditions [11].

Photochemical Activation Methods

Photochemical activation represents a promising approach for the selective introduction of difluoroethyl groups onto naphthalene substrates [12]. These methods typically involve the use of photosensitizers to generate reactive intermediates that can participate in fluorination reactions [12].

The photochemical approach offers several advantages, including the ability to operate under mild conditions, high selectivity, and compatibility with a wide range of functional groups [12]. The use of visible light as the activation source makes these methods particularly attractive from a green chemistry perspective [15].

Recent developments in photochemical fluorination have focused on the use of specialized photocatalysts that can selectively activate carbon-fluorine bonds [12]. These catalysts enable the formation of difluoroethyl radicals under mild conditions, which can then be coupled with naphthalene substrates to form the desired products [12].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis represents a significant advancement in the preparation of difluoroethyl-substituted naphthalenes, offering dramatic reductions in reaction times, improved yields, and enhanced selectivity compared to conventional heating methods [16] [17] [18].

Mechanistic Advantages of Microwave Heating

Microwave irradiation provides several mechanistic advantages for the synthesis of naphthalene derivatives through enhanced molecular interactions and accelerated reaction kinetics [18]. The volumetric heating provided by microwaves enables more uniform temperature distribution throughout the reaction mixture, leading to improved reaction efficiency [18].

The acceleration of reaction rates under microwave conditions can be attributed to several factors, including enhanced collision frequency between reactants and increased molecular motion [18]. The Arrhenius equation demonstrates that even modest increases in temperature can lead to significant improvements in reaction rates [18]. Additionally, microwave heating can facilitate the formation of reactive intermediates that may be less accessible under conventional heating conditions [16].

Microwave-assisted dehydrogenative Diels-Alder reactions have demonstrated the ability to produce functionalized naphthalenes with high selectivity and yield [16]. The reaction conditions typically involve temperatures of 180-300°C with reaction times reduced from hours to minutes compared to conventional heating methods [16]. The exclusive formation of naphthalene products without dihydronaphthalene byproducts represents a significant advantage of this approach [16].

Solvent Selection and Optimization

The choice of solvent is critical for successful microwave-assisted synthesis of naphthalene derivatives [16]. Solvents must exhibit appropriate microwave absorption properties while maintaining chemical compatibility with the reaction components [16]. 1,2-Dichloroethane and o-dichlorobenzene have emerged as preferred solvents for these transformations due to their favorable microwave absorption properties and high boiling points [16].

Solvent polarity and dielectric properties significantly influence the efficiency of microwave heating [17]. Polar solvents generally provide better microwave absorption, leading to more efficient heating and improved reaction rates [17]. However, the solvent must also be compatible with the specific chemical transformation being performed [17].

The concentration of reactants in microwave-assisted reactions requires careful optimization to achieve optimal results [16]. Higher concentrations can lead to the formation of undesired byproducts, while lower concentrations may result in incomplete conversion [16]. Typical concentrations of 0.06 M have been found to be optimal for many naphthalene synthesis reactions [16].

Reaction Scope and Limitations

Microwave-assisted synthesis has demonstrated broad applicability for the preparation of various naphthalene derivatives, with particular success in the synthesis of substituted naphthalenes bearing electron-withdrawing groups [16]. The methodology tolerates a wide range of functional groups, including ketones, aldehydes, esters, sulfones, and phosphonates [16].

The regioselectivity of microwave-assisted reactions can be controlled through the choice of starting materials and reaction conditions [16]. The incorporation of halogen substituents at various positions of the naphthalene ring enables the formation of unique structural frameworks not readily accessible through conventional heating methods [16].

Temperature control represents a critical parameter in microwave-assisted synthesis, with optimal temperatures typically ranging from 180°C to 300°C depending on the specific transformation [16]. Reaction times can be dramatically reduced to 15-200 minutes compared to conventional heating methods that may require hours or days [16]. The ability to scale up reactions to multi-gram quantities while maintaining high yields and selectivity represents a significant practical advantage [16].